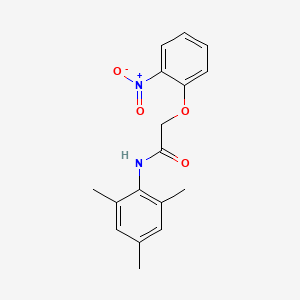
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide involves multiple steps, often starting with substituted phenyl groups. For instance, a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was synthesized and characterized using X-ray diffraction, IR, 1H, and 13C NMR, and UV–Vis spectra, demonstrating a complex process for creating such compounds (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using X-ray diffraction and various spectroscopic methods. For example, the research by Demir et al. (2016) used hybrid-DFT methods to calculate optimized geometrical structures, vibrational frequencies, and chemical shifts, showing the complexity of the molecular structure of these compounds.
Chemical Reactions and Properties
Chemical reactions and properties of such compounds involve interactions with various chemical groups. A study on a related compound, N-methyl derivatives of the 5-HT2 agonist, revealed interactions with serotonin receptors, highlighting the biochemical activity of these compounds (Glennon et al., 1987).
Scientific Research Applications
Synthesis and Biological Evaluation
The compound has been explored in the context of synthesizing iodine-131 labeled drugs, where derivatives similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide were created for potential use in nuclear medicine for brain scanning agents, indicating its utility in diagnostic imaging (Braun et al., 1977).
Antidepressant and Nootropic Agents
Another application involves the synthesis of compounds with structures similar to this compound for evaluating their antidepressant and nootropic activities. Compounds with the 2,5-dimethoxy substitution on the aryl ring have shown significant antidepressant activity, suggesting potential therapeutic applications (Thomas et al., 2016).
Antiprotozoal Activity
Research into derivatives of this compound has also uncovered their potential antiprotozoal activity, with some compounds showing activity against Trypanosoma rhodesiense, indicating a possible route for developing new treatments for trypanosomiasis (Das & Boykin, 1977).
Chemistry and Biological Activity of Pesticides
The compound's structural motifs are reminiscent of formamidines, a class of chemicals with significant acaricide and insecticide properties. Studies have detailed the novel biological activities and modes of action of similar compounds, providing insights into their potential uses in pest management (Hollingworth, 1976).
Polymerization and Material Science Applications
Further investigations involve the synthesis of novel polymeric materials using derivatives structurally related to this compound, exploring their potential in creating new materials with specific properties for industrial applications (Owton et al., 1995).
Safety and Hazards
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-7(2)12(15)14-9-6-10(16-3)8(13)5-11(9)17-4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSFZAPUXQHWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)
![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)
![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)
![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)
![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)